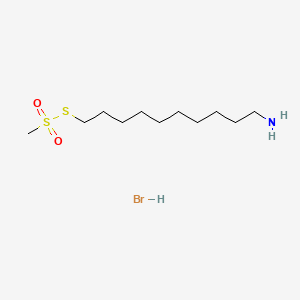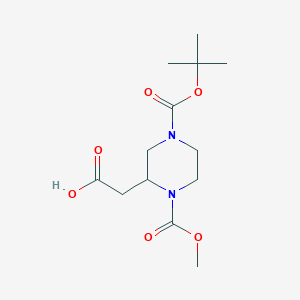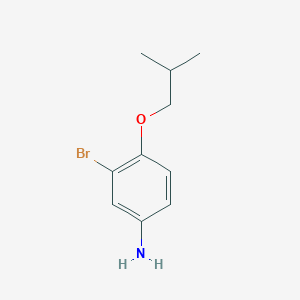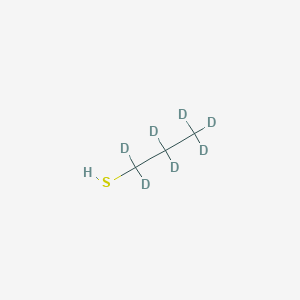
1-Propane-d7-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Propane-d7-thiol can be synthesized through the reaction of deuterated propyl halides with thiourea, followed by hydrolysis. The general reaction conditions involve:
Reactants: Deuterated propyl halides (e.g., 1-bromopropane-d7) and thiourea.
Conditions: The reaction is typically carried out in an alcoholic solvent under reflux conditions.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of deuterated starting materials and standard thiol synthesis techniques. The process may include:
Deuterium Exchange: Utilizing deuterated reagents to ensure the incorporation of deuterium atoms.
Purification: Techniques such as distillation or chromatography to obtain high-purity this compound.
化学反应分析
1-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Conditions: Typically carried out under mild conditions to avoid over-oxidation.
Products: Oxidation of this compound yields disulfides or sulfonic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions to prevent side reactions.
Products: Reduction can lead to the formation of propane-d7.
Substitution:
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can yield deuterated alkyl halides.
科学研究应用
1-Propane-d7-thiol is widely used in scientific research due to its unique properties:
Chemistry:
Isotopic Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Spectroscopic Analysis: Employed in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to differentiate between isotopic species.
Biology and Medicine:
Metabolic Studies: Utilized in metabolic labeling to study the incorporation and metabolism of sulfur-containing compounds in biological systems.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Industry:
作用机制
The mechanism of action of 1-Propane-d7-thiol involves its thiol group (-SH), which is highly reactive and can participate in various biochemical and chemical processes:
Molecular Targets and Pathways:
Nucleophilic Reactions: The thiol group acts as a nucleophile, attacking electrophilic centers in molecules.
Redox Reactions: The thiol group can undergo oxidation and reduction, playing a role in redox signaling and regulation.
Protein Interactions: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
相似化合物的比较
1-Propanethiol: The non-deuterated version of 1-Propane-d7-thiol, with similar chemical properties but different isotopic composition.
2-Propanethiol (Isopropyl mercaptan): A structural isomer with the thiol group attached to the second carbon atom.
Ethanethiol: A shorter-chain thiol with similar reactivity but different physical properties.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms in this compound makes it unique for isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways.
Spectroscopic Properties: The deuterium atoms alter the spectroscopic properties, making it useful in NMR and MS analysis.
属性
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIGLJNEAMWEG-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)

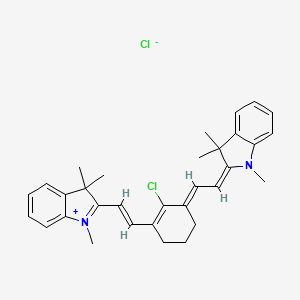
![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)
